Product packaging for Labdane(Cat. No.:CAS No. 561-90-0)

Labdane

Cat. No.: B1241275
CAS No.: 561-90-0
M. Wt: 278.5 g/mol
InChI Key: LEWJAHURGICVRE-AISVETHESA-N
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Description

Labdane is a natural bicyclic diterpene that forms the structural core for a wide variety of natural products, known collectively as this compound diterpenes . The this compound skeleton is of significant interest in natural product research due to the broad spectrum of documented biological activities exhibited by its derivatives, including antibacterial, antifungal, and anti-inflammatory properties . Research into specific this compound compounds has revealed promising mechanisms of action. For instance, Coronarin D has demonstrated potent anticancer activities in vitro, inducing cell death in glioblastoma and carcinoma cell lines through the activation of the MAPK pathway and the stimulation of ERK/JNK phosphorylation, which leads to the intrinsic apoptotic pathway . Other this compound diterpenes, such as those isolated from Alpinia nigra , exhibit strong antibacterial effects by causing significant damage to bacterial cell membranes, leading to cell disintegration . Furthermore, the this compound framework is a key biosynthetic precursor to numerous other diterpenoid families, such as the bioactive tanshinones found in the traditional Chinese medicine Salvia miltiorrhiza . This makes this compound itself a critical compound for studies in plant biochemistry, synthetic biology, and metabolic engineering. Provided for research applications only, this high-purity this compound is ideal for investigations in medicinal chemistry, pharmacology, and natural product biosynthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38 B1241275 Labdane CAS No. 561-90-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

561-90-0

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

IUPAC Name

(1S,2S,4aS,8aR)-2,5,5,8a-tetramethyl-1-[(3R)-3-methylpentyl]-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C20H38/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h15-18H,7-14H2,1-6H3/t15-,16+,17+,18+,20-/m1/s1

InChI Key

LEWJAHURGICVRE-AISVETHESA-N

SMILES

CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C

Isomeric SMILES

CC[C@@H](C)CC[C@H]1[C@H](CC[C@@H]2[C@@]1(CCCC2(C)C)C)C

Canonical SMILES

CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C

Synonyms

2alpha,3alpha-dihydroxy-labda-8(17),12(13),14(15)-triene
labdane

Origin of Product

United States

Structural Diversity, Classification, and Stereochemical Aspects of Labdane Skeletons

Core Bicyclic Architecture: The Decalin System in Labdanes

The foundational structure of all labdane diterpenoids is the this compound skeleton, a bicyclic hydrocarbon with the molecular formula C₂₀H₃₈. wikipedia.orgresearchgate.net This core is built upon a decalin (decahydronaphthalene) ring system, which consists of two fused six-membered rings. researchgate.netmdpi.com This decalin moiety accounts for carbons C-1 through C-10 of the this compound structure. nih.gov Typically, the two rings in the decalin system of labdanes are joined in a trans configuration at the bridgehead carbons (C-5 and C-10). nih.govmdpi.com

Attached to this bicyclic core are several key substituents. Three tertiary methyl groups are found at positions C-4 (C-18 and C-19) and C-10 (C-20). mdpi.com A defining feature of the this compound framework is a branched six-carbon side chain attached at position C-9. researchgate.netnih.gov This side chain comprises carbons C-11 to C-16, with C-16 being attached to C-13. nih.gov Additionally, a substituent, often an exomethylene group, is commonly found at position C-8 (C-17). mdpi.com

Classification of this compound Diterpenoids

The vast number of known this compound diterpenoids can be broadly categorized based on the absolute configuration of their chiral centers. This leads to two primary series: the normal-labdane series and the ent-labdane series. researchgate.net

Normal-Labdane Series

The "normal" this compound series is defined by a specific stereochemistry at its chiral centers, which is considered the parent configuration. The designation of "normal" is historically based on a comparison to the stereochemistry of the A/B rings in cholesterol. nih.gov In this series, the biosynthesis proceeds through the formation of normal-copalyl diphosphate (B83284) (CPP). nih.gov

ent-Labdane Series

The ent-labdane series consists of compounds that are the enantiomers of the normal-labdane series. researchgate.net This means they have the opposite absolute configuration at all corresponding chiral centers. These compounds are biosynthetically derived from ent-copalyl diphosphate. nih.gov The prefix "ent-" (short for enantiomeric) is used to denote this inverted stereochemistry. mdpi.com For example, andrographolide (B1667393) is a well-known ent-labdane diterpenoid. researchgate.net

Stereoisomeric and Configurational Variations at Key Chiral Centers

The this compound skeleton possesses several chiral centers, which are carbon atoms attached to four different substituents. khanacademy.org The specific spatial arrangement, or configuration, at these centers is crucial to the identity and biological activity of the molecule. The absolute configuration at each chiral center is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. khanacademy.org

Structural Modifications and Derivatization Patterns

The basic this compound skeleton is a scaffold upon which a vast array of chemical modifications can occur. These modifications, particularly on the side chain, give rise to the immense structural diversity observed in this class of compounds.

Side Chain Variations: Acyclic, Furan (B31954), Lactone, and Epoxy Moieties

The six-carbon side chain at C-9 is a hotbed for structural variation. While it can remain as a simple acyclic alkyl chain, it is frequently modified to include various cyclic and oxygenated functionalities. mdpi.com

Furan Moieties: The formation of a furan ring is a common modification of the this compound side chain. nih.govnih.gov These furanolabdanes are prevalent in nature and their biological activities are often attributed to this heterocyclic ring. nih.gov

Lactone Moieties: The side chain can also be oxidized and cyclized to form a lactone ring, which is a cyclic ester. researchgate.netnih.gov Both γ-lactones (five-membered rings) and α,β-unsaturated γ-lactones are frequently encountered. mdpi.comnih.gov The presence and specific structure of the lactone ring can play a crucial role in the biological properties of the molecule. mdpi.com

Epoxy Moieties: An epoxide, a three-membered ring containing an oxygen atom, can also be present on the side chain. nih.gov Spiro-9,13-epoxy-labdane diterpenoids are a notable subclass where an epoxy bridge is formed between C-9 of the decalin system and C-13 of the side chain. nih.gov

These modifications, along with others such as the introduction of hydroxyl groups, double bonds, and carbonyl groups on both the decalin system and the side chain, contribute to the vast structural and functional diversity of this compound diterpenoids. mdpi.com

Oxidative Functionalization Patterns and Oxygenation States

The immense structural diversity of this compound-type diterpenoids is largely a consequence of subsequent decorative reactions that modify the core bicyclic skeleton. nih.govmdpi.com Among the most significant of these transformations are oxidative functionalizations, which introduce oxygen-containing functional groups at various positions on the this compound framework. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs or P450s), a versatile family of enzymes crucial for decorating diterpene skeletons. researchgate.netnih.gov

The introduction of an initial hydroxyl group by a P450 enzyme provides a chemical handle for a cascade of further modifications. nih.gov These can include additional oxidations to form ketones, aldehydes, or carboxylic acids, as well as the attachment of other functional groups like acetates or sugars. nih.gov The catalytic promiscuity of P450s can lead to the creation of a metabolic grid, where a single precursor can be converted into an array of products with diverse modification patterns. researchgate.net

Common sites for oxidation on the this compound skeleton include positions on both the decalin ring system and the side chain. For instance, studies on the enzymatic oxidation of sclareolide (B1681565), a this compound derivative, have shown that different P450 enzymes can selectively introduce oxygen at C1, C2, or C3. acs.org The fungal P450 Sth10 unselectively oxidizes sclareolide at C1α, C1β, and C2, while the P450BM3 variant KSA15 effectively oxidizes the C3 position. acs.org This highlights the enzymatic control over regioselectivity in this compound oxidation.

In the biosynthesis of bioactive labdanes, specific oxidation patterns are key to their function. The biosynthesis of carnosic acid and tanshinones, for example, involves a series of P450-catalyzed oxidations on an abietatriene (B1232550) skeleton, which is itself derived from a this compound precursor. researchgate.net Members of the CYP76AH subfamily are known to catalyze oxidations at C-7, C-11, and C-12 of the miltiradiene (B1257523) intermediate. researchgate.net This enzymatic machinery facilitates a wide range of structural modifications, including hydroxylation, carbonylation, and heterocyclization, ultimately leading to thousands of individual this compound-related natural products. nih.govresearchgate.net

Position on this compound SkeletonType of OxygenationResulting Functional GroupEnzyme Family Example
C1, C2, C3HydroxylationHydroxyl (-OH)Cytochrome P450s (e.g., KSA15) acs.org
C6, C7Hydroxylation, CarbonylationHydroxyl (-OH), Carbonyl (=O)Cytochrome P450s mdpi.com
C12HydroxylationHydroxyl (-OH)CYP76AH1 researchgate.net
C18Hydroxylation, OxidationHydroxyl (-OH), Aldehyde (-CHO)P450 LabdF mdpi.com
C20OxidationVariedNot specified

Ring Expansions, Contractions, and Rearrangements to Derived Skeletons

The this compound skeleton is a critical biosynthetic hub, serving as the starting point for a vast array of more complex diterpenoid structures through a series of carbocation-driven rearrangements. cjnmcpu.comcjnmcpu.com These transformations, catalyzed by Class I diterpene synthases, follow the initial bicyclization of geranylgeranyl diphosphate (GGPP) to a labdadienyl/copalyl diphosphate (CPP) intermediate by Class II diterpene cyclases. nih.govacs.org The specific stereochemistry of the CPP precursor (e.g., normal-CPP, ent-CPP, syn-CPP) dictates the stereochemical outcome of the subsequently formed skeletons. nih.gov

The conversion of the bicyclic CPP intermediate into more complex polycyclic systems involves a sequence of ionization-initiated cyclizations and rearrangements, including 1,2-hydride and alkyl shifts. nih.gov This biosynthetic strategy gives rise to a super-family of over 7,000 this compound-related diterpenoids. nih.govrsc.org

Examples of Derived Skeletons:

Clerodane: The clerodane skeleton is formed through a rearrangement of the this compound framework that involves a backbone rearrangement with migration of the C-4 methyl group (C-19) to C-5 and the side chain from C-9 to C-10. This process is often initiated from a syn-CPP precursor.

Pimarane and Abietane (B96969): These tricyclic diterpenoids are common derivatives. Starting from CPP, a further cyclization involving the side chain leads to a pimaradienyl cation. nih.gov This intermediate can then be stabilized to form pimarane-type skeletons or undergo a subsequent 1,2-methyl shift (migration of the methyl group at C-10 to C-9) to generate the abietane framework. researchgate.net

Kaurane (B74193): The tetracyclic ent-kaurane skeleton is a precursor to the gibberellin plant hormones. nih.govnih.gov Its biosynthesis proceeds from ent-CPP, which undergoes further cyclization to form the characteristic 6-6-6-5 fused ring system of ent-kaurene (B36324). nih.gov

Stemodane: The formation of the 6-6-6-5 ring system of stemodane can be envisioned from the cyclization of syn-CPP. nih.gov

Ring Contractions (Gibberellins): A notable example of ring contraction occurs in the biosynthesis of gibberellins (B7789140) from ent-kaurene. The B-ring of the tetracyclic precursor is contracted from a six-membered to a five-membered ring, a reaction catalyzed by ent-kaurenoic acid oxidase, a cytochrome P450 enzyme. nih.gov This transformation is thought to proceed via a radical intermediate at C-6. nih.gov

Phytocassanes and Oryzalexins: These are defense-related diterpenoids found in rice. Their biosynthesis is linked to the this compound pathway, with the oryzalides, for instance, appearing to be derived from ent-isokaurene (B1253285) where a carbon in the A-ring has been substituted by an oxygen atom. nih.gov

Momilactones: These are also rice-derived diterpenoids known for their allelopathic activity. Their biosynthesis involves the cyclization of GGPP to syn-CPP, followed by further enzymatic transformations to create the characteristic lactone-containing structure.

Derived SkeletonPrecursor (this compound-related)Key Transformation(s)
Clerodanesyn-Copalyl DiphosphateBackbone rearrangement (alkyl and side-chain migration)
PimaraneCopalyl Diphosphate (CPP)C-ring cyclization
AbietanePimaradienyl cation1,2-methyl shift
Kauraneent-Copalyl DiphosphateC and D-ring cyclizations
Gibberellinent-KaureneB-ring contraction
Stemodanesyn-Copalyl DiphosphateC and D-ring cyclizations
Momilactonessyn-Copalyl DiphosphateFurther cyclization and oxidation
Phytocassanesent-Copalyl Diphosphate derived intermediatesCyclization and oxidation
Oryzalexinsent-Copalyl Diphosphate derived intermediatesCyclization and oxidation

Conformational Analysis of this compound Derivatives

The biological activity and chemical reactivity of this compound derivatives are intrinsically linked to their three-dimensional structure, making conformational analysis a critical aspect of their study. chemistrysteps.com The core of the this compound skeleton is a decalin (bicyclo[4.4.0]decane) ring system, which typically adopts a rigid chair-chair conformation to minimize steric and torsional strain. researchgate.net

The stability of the decalin system and the orientation of its substituents are governed by principles similar to those for substituted cyclohexanes. sapub.org Substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky groups, as this minimizes unfavorable 1,3-diaxial interactions that cause steric repulsion. sapub.org

Natural Occurrence, Distribution, and Ecological Roles of Labdane Diterpenoids

Occurrence Across Biological Kingdoms

Labdane diterpenoids are found in a wide array of organisms, highlighting their widespread presence in nature. researchgate.netresearchgate.net

Higher Plants (e.g., Asteraceae, Lamiaceae, Zingiberaceae, Conifers)

Higher plants are particularly rich sources of this compound diterpenoids. researchgate.netresearchgate.net These compounds are found in various plant parts, including roots, barks, tubers, seeds, and leaves. rsc.org Several plant families are well-known for producing labdanes, including Asteraceae, Lamiaceae (Labiatae), Zingiberaceae, and Conifers (Gymnosperms). researchgate.netresearchgate.netrsc.org The Lamiaceae family alone contains about 50 different diterpene skeletons, with labdanes being among the most widely distributed. researchgate.netresearchgate.net Coniferous plants are also an important source, with diterpene resin acids, many of which are derived from this compound precursors, being major components of their oleoresin. rsc.orgoup.com

Fungi (e.g., Talaromyces sp., Gibberella fujikuroi, Arthrinium sacchari)

Fungi also contribute to the natural production of this compound-related diterpenoids. researchgate.netresearchgate.net Genera such as Talaromyces, Gibberella, and Arthrinium have been identified as sources. researchgate.netmdpi.com For instance, Gibberella fujikuroi is known to produce ent-13-epi-manoyl oxide, a this compound diterpene. scispace.comnih.gov Marine-derived fungi, including species from the genera Aspergillus, Penicillium, and Trichoderma, are also prolific producers of diterpenoids, some of which are this compound-type. mdpi.com

Marine Organisms

Marine environments are a significant source of diverse this compound diterpenoids. researchgate.netresearchgate.net These compounds have been isolated from marine fungi, invertebrates (such as sponges and corals), and marine plants (algae). mdpi.com

Insects and Microbes (e.g., Actinomycetes, Streptomyces griseorubens)

This compound diterpenoids are also found in insects and various microbes, including bacteria. researchgate.netrsc.org Actinomycetes, a group of bacteria, have been reported to produce this compound derivatives. researchgate.netmdpi.com Specifically, Streptomyces griseorubens, a marine-derived actinomycete, has been shown to produce several new this compound-type diterpenoids. mdpi.comnih.govmendeley.comdntb.gov.ua

Specific Organisms and Tissues as Sources

This compound diterpenoids are found in specific organisms and can be localized to particular tissues. researchgate.netresearchgate.netrsc.org

Organism/GroupExamples of Specific SourcesTissues/PartsReferences
Higher PlantsAndrographis paniculata (Acanthaceae), Salvia species (Lamiaceae), Juniperus oblonga (Cupressaceae), Sagittaria sagittifoliaLeaves, roots, flower spikes, whole plant, resin scispace.commdpi.comnih.govnih.govacs.orgacgpubs.org
FungiGibberella fujikuroi, Talaromyces sp., Aspergillus speciesMycelia, fermentation broth mdpi.comscispace.comnih.govacs.orgtandfonline.com
Marine OrganismsMarine fungi, marine invertebrates (sponges, corals), algaeTissues mdpi.comfrontiersin.org
Microbes (Actinomycetes)Streptomyces griseorubensCulture broth mdpi.comnih.govmendeley.comdntb.gov.ua

In Salvia sclarea, a Lamiaceae species, sclareol (B1681606), a this compound diterpenoid, is most abundant in flower spikes, specifically in the calyces. nih.govthieme-connect.com Manool, another this compound, is a major diterpene in the roots and is also found in the leaves of Salvia tingitana. nih.gov Andrographolide (B1667393), a this compound diterpenoid from Andrographis paniculata, primarily accumulates in the leaves. scispace.commdpi.com Conifer resin, which contains abietane (B96969) diterpenoids derived from labdanes, is a significant source of these compounds. rsc.org

Ecological and Physiological Functions

This compound-related diterpenoids serve crucial ecological and physiological roles in the organisms that produce them. researchgate.netfrontiersin.org They commonly function as growth or defense materials. researchgate.netmdpi.com

In plants, this compound-related diterpenoids act as phytohormones, such as gibberellins (B7789140), which are essential for normal growth and development. researchgate.netfrontiersin.orgnih.govoup.com They also mediate interactions between plants and other organisms, particularly in defense against microorganisms and herbivores. researchgate.netfrontiersin.orgnih.gov For example, this compound-related diterpenoid phytoalexins play a crucial role in the innate immunity of plants like rice, acting as potent toxins or inhibitors against invading pathogens, including bacteria, fungi, and viruses. nih.gov Momilactones A and B, this compound-related diterpenoids found in rice, contribute to the plant's competitive ability and act as antibiotics against pathogens and as allelochemicals. oup.comnih.gov Conifer diterpene resin acids, derived from labdanes, are key components of the defense mechanism against insect and pathogen attacks. oup.com Some labdanes have also been suggested to act as signaling molecules to pollinators. researchgate.net

Beyond defense, some this compound diterpenoids exhibit a wide range of biological activities that are significant in the interactions of the producing organism with its environment. These activities include antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties. researchgate.netresearchgate.netnih.govnih.govresearchgate.net The production of these compounds can provide a selective advantage to the organism.

Data Table: Selected Organisms and Associated this compound Diterpenoids

Organism/GroupSpecific ExampleAssociated this compound Diterpenoid(s)Primary Source Tissue/PartEcological/Physiological Role(s)References
Higher PlantsSalvia sclareaSclareolFlower spikes (calyces)Antimicrobial, constitutive defense nih.govthieme-connect.com
Higher PlantsSalvia tingitanaManool, SclareolRoots, leaves, flower spikesAntimicrobial nih.gov
Higher PlantsAndrographis paniculataAndrographolide, 14-deoxyandrographolide (B149799), 14-Deoxy-11,12-dehydroandrographolideLeavesDefense, various bioactivities scispace.commdpi.com
Higher PlantsRice (Oryza sativa)Momilactone A, Momilactone BRoots (exudates)Allelopathic, defense against pathogens, competitive ability oup.comnih.gov
Higher PlantsConifers (e.g., Pines)Diterpene resin acids (derived from labdanes)OleoresinDefense against insects and pathogens rsc.orgoup.com
FungiGibberella fujikuroient-13-epi-manoyl oxide, Gibberellins (this compound-related)MyceliaPhytohormone production (in plant hosts), metabolic branch product scispace.comnih.govacs.orgtandfonline.com
Microbes (Actinomycetes)Streptomyces griseorubensChlorolabdans A-C, Epoxylabdans A-B, other this compound analogsCulture brothAntimicrobial activity mdpi.comnih.govmendeley.comdntb.gov.ua

This table presents data on the occurrence and roles of selected this compound diterpenoids and is formatted for potential representation as an interactive data table.

Plant Phytohormones (e.g., Gibberellins)

Gibberellins (GAs) are a prominent family of this compound-related diterpenoids that function as essential phytohormones, regulating various aspects of plant growth and development nih.govacs.orgresearchgate.netjmb.or.kr. Their biosynthesis involves the initial bicyclization of GGPP to ent-copalyl diphosphate (B83284) (ent-CPP), a reaction catalyzed by ent-copalyl diphosphate synthase (CPS), followed by further modifications oup.comnih.govresearchgate.netmpg.de. The ubiquitous presence of GA biosynthesis in vascular plants highlights the fundamental importance of the this compound framework in primary plant metabolism oup.comnih.gov.

Different plant species produce a variety of gibberellins, with over 130 identified jmb.or.kr. These hormones influence processes such as stem elongation, flowering, and seed germination nih.govresearchgate.net. The biosynthesis of gibberellins is a well-studied example of how the this compound skeleton is elaborated to produce biologically active molecules crucial for plant life nih.govresearchgate.net.

Plant Defense Mechanisms (Phytoalexins against pathogens, allelochemicals against weeds/herbivores)

Beyond their role as hormones, many this compound-related diterpenoids function as secondary metabolites involved in plant defense against a range of biotic and abiotic stresses mdpi.comnih.govnih.govresearchgate.net. These defense compounds can act as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack, or as allelochemicals, which suppress the growth of competing plants or deter herbivores oup.commdpi.comnih.govnih.govscirp.org.

Rice (Oryza sativa), a crucial staple crop, provides well-documented examples of this compound-related diterpenoid phytoalexins. These include momilactones, phytocassanes, and oryzalexins oup.commdpi.commpg.denih.govnih.govcabidigitallibrary.org. The production of these compounds is induced upon infection by pathogens like Magnaporthe oryzae or Xanthomonas oryzae, and they exhibit antimicrobial activity against these organisms oup.commdpi.commpg.denih.govcabidigitallibrary.org.

Rice this compound-Related Diterpenoid Phytoalexins Activity Against Source/Induction
Momilactones A and B Magnaporthe oryzae, Allelopathic Induced by infection, constitutively secreted from roots oup.commdpi.com
Oryzalexins A-F, S Magnaporthe oryzae, Xanthomonas oryzae pv. oryzae Induced by infection, UV light, jasmonates, CuCl2 oup.commdpi.comcabidigitallibrary.org
Phytocassanes A-F Magnaporthe oryzae Induced by infection oup.commdpi.com

Momilactones, in addition to their antimicrobial properties, are also recognized as potent allelochemicals in rice, suppressing the growth of weeds when secreted from the roots into the soil oup.commdpi.comnih.govscielo.org.co. Research has demonstrated that the elimination of momilactone production in rice through genetic modification reduces its allelopathic effect scielo.org.co.

Other plants also utilize this compound-related diterpenoids for defense. For instance, certain Salvia species produce volatile this compound diterpenoids that contribute to allelopathy nih.gov. Andrographis paniculata produces andrographolide, a this compound diterpenoid with reported anti-inflammatory and potential anti-cancer properties, highlighting the diverse bioactivities within this class of compounds ebiohippo.comguidetopharmacology.orgnih.govmundihealth.comresearchgate.net.

Chemical Synthesis and Derivatization Strategies for Labdane Skeletons

Total Synthesis Approaches to Labdane Diterpenes

Total synthesis aims to construct the this compound framework from simpler precursors. These approaches often require precise control over stereochemistry and the formation of the characteristic trans-decalin system. mdpi.comnih.gov

Asymmetric Synthesis and Stereocontrol

Achieving high stereoselectivity is paramount in the total synthesis of this compound diterpenes, as the biological activity often depends on the specific stereochemistry of the molecule. Asymmetric synthesis strategies employ chiral catalysts, reagents, or auxiliaries to control the formation of new stereocenters. For example, the asymmetric assembly of the A/B ring system of this compound diterpenes has been achieved using Lewis acid-assisted chiral Brønsted acid-mediated cationic polyene cyclization nih.gov. Sharpless asymmetric dihydroxylation has also been utilized to introduce enantioselectivity in the synthesis of ent-pimaranes, a class of this compound-related diterpenoids researchgate.net. Stereocontrolled preparation of key chiral building blocks, such as those embodying the C8-C10 stereotriad of C9-oxygenated this compound diterpenoids, has been reported using methods like ring-contractive coupling and Ireland-Claisen rearrangement mdpi.comnih.gov.

MethodKey ReactionApplicationStereocontrol ElementSource
Cationic Polyene CyclizationLewis acid-assisted chiral Brønsted acid catalysisAsymmetric assembly of A/B ring systemChiral Brønsted acid catalyst nih.gov
Asymmetric DihydroxylationSharpless asymmetric dihydroxylationEnantioselective synthesis of ent-pimaranesChiral ligand (Sharpless catalyst) researchgate.net
Ring-Contractive Coupling / Ireland-Claisen RearrangementC-C bond formation, nih.govnih.gov-sigmatropic rearrangementPreparation of chiral building blocks (C8-C10)Control of relative and absolute stereochemistry mdpi.comnih.gov

Bioinspired Synthetic Strategies

Bioinspired synthesis draws inspiration from the proposed biosynthetic pathways of natural products. For this compound diterpenes, this often involves cationic cyclization of geranylgeranyl pyrophosphate (GGPP) or related polyenes, catalyzed by diterpene synthases in nature nih.govresearchgate.netcjnmcpu.comuot.edu.ly. Synthetic chemists have mimicked these processes using various acidic conditions or enzyme-like catalysts to construct the bicyclic this compound core. A bioinspired Lewis acid-catalyzed epoxypolyene cyclization has been developed to construct complex tetracyclic frameworks containing multiple chiral centers, relevant to highly oxidized this compound-related structures researchgate.net. Bioinspired two-phase strategies have also been employed in the protecting-group-free synthesis of tetracyclic this compound-related diterpenoids, utilizing divergent ring reorganization strategies chinesechemsoc.orgchinesechemsoc.org.

Bioinspired StrategyKey Chemical TransformationMimics Natural ProcessExamples/ApplicationsSource
Cationic Polyene CyclizationAcid-catalyzed cyclization of polyenesEnzymatic cyclization of GGPP by diterpene synthasesConstruction of bicyclic and polycyclic this compound skeletons nih.govresearchgate.net
Epoxypolyene CyclizationLewis acid-catalyzed cyclizationBiosynthetic cyclization involving epoxide intermediatesConstruction of complex tetracyclic frameworks researchgate.net
Divergent Ring ReorganizationStrategic bond formations/rearrangementsProposed biosynthetic rearrangementsSynthesis of tetracyclic this compound-related diterpenoids chinesechemsoc.orgchinesechemsoc.org

Protecting-Group-Free Methodologies

Traditional organic synthesis often relies on protecting groups to temporarily mask functional groups during reactions. However, the use of protecting groups adds steps, increases cost, and generates waste acs.orgrsc.org. Protecting-group-free methodologies aim to synthesize complex molecules more efficiently by employing chemoselective reactions that differentiate between functional groups without the need for protection and deprotection steps acs.orgrsc.orgresearchgate.net. Recent advances in catalytic and chemoselective methods have facilitated protecting-group-free total syntheses of natural products, including some with this compound-related structures chinesechemsoc.orgchinesechemsoc.orgacs.org. This approach requires careful design of synthetic routes and the development of highly selective catalysts and reagents. rsc.org

ApproachKey PrincipleAdvantagesRelevant Examples in this compound SynthesisSource
Protecting-Group-Free SynthesisUtilizing chemoselective reactionsReduced steps, lower cost, less wasteUnified approach to stemarene and betaerene diterpenoids chinesechemsoc.orgchinesechemsoc.org
Avoiding temporary functional group modificationIncreased efficiency and atom economySynthesis of actinoranone fragments using protecting group-free methods researchgate.net

Semisynthesis of this compound Derivatives

Semisynthesis involves using readily available natural products as starting materials for the synthesis of more complex or less accessible derivatives. This approach leverages the existing complex scaffold of a natural this compound or related diterpene, reducing the number of steps required compared to total synthesis. For example, sclareolide (B1681565), an oxidized this compound derivative, has been used as a starting material for the synthesis of various terpenoids researchgate.net. Semisynthesis is particularly useful for generating libraries of analogs to explore structure-activity relationships or to produce compounds that are difficult to obtain in sufficient quantities from natural sources mdpi.commdpi.com. Transformations often involve modifications of the side chain or functional group interconversions on the this compound core. researchgate.net Semisynthetic this compound derivatives have shown promising biological activities, such as pancreatic lipase (B570770) inhibition nih.gov.

Starting Material (Natural Product)Common ModificationsExamples of Semisynthetic DerivativesApplicationsSource
SclareolideSide chain modifications, oxidation, functionalizationVarious terpenoids, this compound-triazole hybridsSynthesis of less accessible compounds, SAR studies researchgate.netnih.gov
(+)-ManoolFunctional group interconversions(+)-Coronarin E, (+)-15,16-Epoxy-8(17),13(16),14-labdatrieneSynthesis of specific this compound diterpenes acs.org
This compound Dial (e.g., E-labda-8(17),12-diene-15,16-dial)Oxidation, click chemistryThis compound appended triazolesPancreatic lipase inhibitors nih.gov

Synthetic Modifications for Structural Diversification

Synthetic modifications are employed to introduce new functional groups, alter existing ones, or change the oxidation state of specific carbons on the this compound skeleton. These modifications are crucial for generating structural diversity and tailoring the properties of this compound derivatives.

Introduction of Oxidation States

Oxidation is a common strategy to introduce hydroxyl, carbonyl, or carboxyl groups into the this compound framework, significantly altering its chemical and biological properties acs.org. Selective oxidation of specific carbon atoms within the this compound core or side chain is a key challenge. Chemoenzymatic approaches, combining the site-selectivity of enzymes with the versatility of chemical reactions, have emerged as powerful tools for introducing diverse oxidation patterns into the this compound scaffold acs.orgresearchgate.net. For instance, enzyme library screening and directed evolution have led to the identification of oxidases exhibiting different site selectivities on the this compound core acs.org. These enzymatic oxidations, coupled with sequential chemical oxidation processes, allow for the precise introduction of oxygenation at various positions of the this compound A/B ring system acs.org. Examples include hydroxylation at C2, C3, C6, and C1 positions of sclareolide derivatives using different enzymes and conditions acs.org. Chemical oxidation methods, such as Jones oxidation, have been used in the semisynthesis of this compound derivatives to selectively oxidize aldehyde groups to carboxylic acids nih.gov. Late-stage C-H functionalization through processes like xanthylation-oxygenation protocols can also introduce oxygenated stereocenters or oxo functionality in a regio- and diastereoselective manner within complex this compound-related systems chinesechemsoc.orgchinesechemsoc.org.

Oxidation MethodTarget Position(s) on this compound SkeletonExamples of Reagents/EnzymesOutcomeSource
Chemoenzymatic OxidationVarious positions (e.g., C1, C2, C3, C6)Engineered P450 enzymes, other oxidasesSite-selective introduction of hydroxyl groups acs.orgresearchgate.net
Chemical Oxidation (e.g., Jones)Aldehyde groups (e.g., C15/C16)CrO3 in acidic conditionsConversion to carboxylic acids nih.gov
Late-Stage C-H FunctionalizationSpecific C-H bonds (e.g., C2, C7)Xanthylation-oxygenation protocolsRegio- and diastereoselective oxygenation chinesechemsoc.orgchinesechemsoc.org
EpoxidationDouble bondsTBHP, VO(acac)2, MCPBAFormation of epoxide rings researchgate.net
DihydroxylationDouble bondsOsO4/NMOIntroduction of vicinal diols nih.gov

Late-Stage C-H Functionalization

Late-stage C-H functionalization has emerged as a powerful strategy for the derivatization of complex molecules like this compound diterpenoids. This approach allows for the direct modification of existing C-H bonds in a late stage of the synthesis, streamlining access to diverse analogs without requiring lengthy de novo synthesis for each target molecule researchgate.net.

Research has demonstrated the application of late-stage C-H functionalization in the context of this compound-related structures. For instance, studies have explored the rhodium-catalyzed C-H amination of abietane (B96969) diterpenoids, which share a related bicyclic core with labdanes. This method, utilizing iodine(III) oxidants, enabled the amination of various positions on the abietane skeleton, including C-3, C-6, C-7, C-11, and C-15. rsc.org The reactions proceeded with good yields and high levels of regio-, chemo-, and stereoselectivity, highlighting the potential of this approach for selective functionalization of complex diterpene scaffolds. rsc.org

Another example involves the late-stage diversification of labd-8(17)-en-15-oic acid and its methyl ester through Heck-Matsuda arylation. researchgate.net This palladium-catalyzed reaction with arenediazonium salts allowed for the introduction of aryl groups onto the this compound skeleton in a regio- and stereoselective manner under mild conditions. researchgate.net This demonstrates the utility of C-H functionalization in creating novel this compound derivatives with potential biological activities. researchgate.net

Late-stage C-H oxygenation strategies have also been explored, mimicking the site selectivity observed in the biosynthesis of certain diterpenes. chinesechemsoc.org These methods can provide access to oxygenated this compound derivatives, which are prevalent in nature and often associated with biological activity.

Modular Synthetic Platforms

Modular synthetic platforms offer a flexible and efficient approach to constructing diverse this compound skeletons and their derivatives. These platforms typically involve the synthesis of key building blocks that can be coupled and further functionalized in a modular fashion. This allows for the rapid generation of compound libraries and facilitates the exploration of structure-activity relationships.

One approach involves the convergent assembly of the tricyclic this compound core from pre-functionalized cyclic building blocks. nih.gov Stereoselective Michael addition can be employed for fragment coupling, enabling control over the creation of multiple stereocenters. nih.gov Subsequent steps, such as ring-opening metathesis paired with ring closure, can then assemble the core structure. nih.gov Late-stage functionalization sequences can then be applied to these tricyclic intermediates to generate diverse this compound-like molecules. nih.gov The modular nature of such schemes has the potential to serve as a general platform for preparing analogs of complex tricyclic labdanes like forskolin. nih.gov

Modular metabolic engineering systems in microbial hosts can also be considered a form of modular platform, albeit in a biological context (see Section 5.4). These systems allow for the combinatorial expression of different enzymes involved in this compound biosynthesis to produce various diterpene skeletons. nih.govnih.gov

Heterologous Biosynthesis in Microbial Hosts (e.g., E. coli, Aspergillus oryzae)

Heterologous biosynthesis in microbial hosts, such as Escherichia coli and Aspergillus oryzae, has become a powerful tool for the sustainable production of this compound-related diterpenoids. mdpi.comnih.govthegoodscentscompany.comfishersci.co.uk This approach involves introducing the genes encoding the necessary biosynthetic enzymes into a microbial chassis organism, which then produces the target compound through fermentation. nih.govnih.gov

The biosynthesis of this compound diterpenes typically begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) catalyzed by a class II diterpene cyclase to form a labdadienyl/copalyl diphosphate (CPP) intermediate. nih.govacs.orgacs.org This intermediate is then converted to the basic diterpene skeleton by a class I diterpene synthase. nih.gov Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases, further modify the skeleton to produce the vast array of this compound diterpenoids found in nature. mdpi.comacs.orgacs.org

Escherichia coli has been engineered to produce various this compound-related diterpenes by co-expressing GGPP synthase with different combinations of class II cyclases and class I synthases. nih.govnih.gov While initial yields were sometimes low, optimization of isoprenoid precursor pathways (e.g., MEV or MEP pathways) and growth conditions have significantly increased production levels, making it feasible to obtain sufficient quantities for structural characterization. nih.gov This modular metabolic engineering system in E. coli provides a facile platform for investigating diterpene synthases and elucidating biosynthetic pathways. nih.gov

Aspergillus oryzae, a filamentous fungus commonly used in fermentation, has also been explored as a heterologous host for this compound diterpenoid biosynthesis. mdpi.combeilstein-journals.orgmdpi.com Studies have demonstrated the successful expression of fungal this compound biosynthetic gene clusters in A. oryzae, leading to the production of various this compound diterpene derivatives. mdpi.com A. oryzae offers advantages such as compatible transcription and translation machinery for expressing fungal genes. mdpi.com Heterologous expression in A. oryzae has been used to characterize fungal diterpene cyclases and reveal unprecedented two-enzyme pathways to certain this compound-related structures. beilstein-journals.orgresearchgate.net

The use of heterologous hosts allows researchers to bypass the limitations of isolating these compounds from their native sources, which are often present in low quantities. nih.gov It also provides a controlled environment for studying the function of individual enzymes in the biosynthetic pathway and for generating novel this compound structures through combinatorial biosynthesis. nih.govnih.gov

Mechanistic Investigations of Biological Activities of Labdane Diterpenoids Excluding Clinical Applications

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory and immunomodulatory properties of labdane diterpenoids are among their most well-studied biological activities. These effects are mediated through multiple pathways, impacting the production of pro-inflammatory mediators and the activity of immune cells.

Inhibition of NF-κB Pathway

A key mechanism by which this compound diterpenoids exert anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Several this compound diterpenoids have been shown to interfere with NF-κB activation. For instance, studies have demonstrated that certain labdanes can inhibit the phosphorylation of IκBα and IκBβ, preventing their degradation and thus blocking the nuclear translocation of the NF-κB p65 subunit. nih.gov This ultimately leads to a reduction in the transcription of pro-inflammatory genes regulated by NF-κB. Calcaratarin D, a this compound diterpenoid, has been identified as a potent anti-inflammatory agent that suppresses NF-κB activation by reducing p65 nuclear translocation. researchgate.net Andrographolide (B1667393), another well-known this compound diterpenoid, is also recognized as an NF-κB inhibitor. researchgate.netrsc.org Some this compound diterpenoids may possess a Michael acceptor structure, which is a common feature associated with NF-κB signaling inhibition. nih.gov

Modulation of Arachidonic Acid Metabolism

This compound diterpenoids can influence the inflammatory cascade by modulating the metabolism of arachidonic acid (AA). Arachidonic acid is a precursor to various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are produced through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Some this compound diterpenoids have been shown to inhibit COX enzymes, particularly COX-2, which is induced during inflammation. nih.govresearchgate.net This inhibition leads to a reduction in the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.govnih.gov Interestingly, some this compound diterpenoids may also enhance the release of arachidonic acid while simultaneously inhibiting its conversion to eicosanoids, suggesting a complex modulatory effect on this pathway. nih.gov

Suppression of Nitric Oxide (NO) Production

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) contributes significantly to the inflammatory process. Many this compound diterpenoids have demonstrated the ability to suppress NO production in activated macrophages and other cell types. researchgate.netmdpi.comnih.govacs.orgnih.govthieme-connect.com This effect is often mediated by the inhibition of iNOS expression at the transcriptional or translational level. nih.govnih.govthieme-connect.com For example, gymglu acid, a mixture of this compound enantiomers, significantly inhibited NO production in LPS-stimulated macrophages. mdpi.com Seco-labdane diterpenoids from Callicarpa nudiflora have also shown inhibitory activities on NO production in murine microglial cells, with molecular docking studies suggesting interactions with the iNOS protein. nih.govresearchgate.net

Table 1: Inhibition of NO Production by Selected this compound Diterpenoids

CompoundSourceCell Line/ModelIC50 or Inhibition (%)Reference
Gymglu acidGymnosperma glutinosumLPS-stimulated macrophages78.06% inhibition at 155.16 µM mdpi.com
Nudiflopenes A-ICallicarpa nudifloraLPS-induced BV-2 cellsVaried IC50 values nih.govresearchgate.net
Hedychilactones A, B, CHedychium coronariumLPS-activated macrophagesInhibitory effects nih.gov
Compound 30Leonurus japonicusLPS-induced RAW264.7 cells3.9 ± 1.7 μM acs.org
Compound 1Leonurus sibiricusRAW264.7 macrophagesPotent inhibition thieme-connect.com

Inhibition of Interleukin-6 (IL-6) Production

Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a critical role in the immune response and inflammation. Several this compound diterpenoids have been shown to suppress the production of IL-6 in various cell models. researchgate.netmdpi.comnih.govd-nb.info For instance, gymglu acid inhibited IL-6 production in LPS-stimulated macrophages. mdpi.com Calcaratarin D has also been reported to modulate the production of pro-inflammatory mediators including IL-6. researchgate.net this compound-type diterpenoids from Hedychium coronarium were found to be potent inhibitors of LPS-stimulated IL-6 production in bone marrow-derived dendritic cells. nih.gov While one study noted an upregulation of IL-6 by a this compound diterpenoid in peripheral blood mononuclear cells, the majority of research indicates an inhibitory effect on IL-6 production. d-nb.info

Table 2: Inhibition of IL-6 Production by Selected this compound Diterpenoids

CompoundSourceCell Line/ModelIC50 or Inhibition (%)Reference
Gymglu acidGymnosperma glutinosumLPS-stimulated macrophages71.04% inhibition at 155.16 µM mdpi.com
Calcaratarin DAlpinia calcarataIn vitro inflammation modelModulates production researchgate.net
Compounds 1-3Hedychium coronariumLPS-stimulated dendritic cells4.1-9.1 μM nih.gov
Isolated diterpenoidOcimum labiatumPHA-induced PBMCsDecreased production d-nb.info

Interactions with Corticosteroid Receptors and Nitric Oxide Synthases

Beyond the modulation of NF-κB, arachidonic acid metabolism, NO, and IL-6, some this compound diterpenoids may also interact with other key players in the inflammatory response. In silico studies on this compound enantiomers from Gymnosperma glutinosum suggest potential interactions, including partial agonism toward corticosteroid receptors and inhibition of nitric oxide synthases. mdpi.com These findings propose additional mechanisms by which this compound diterpenoids could exert their anti-inflammatory effects, highlighting the complexity of their pharmacological actions. While direct binding studies are needed to confirm these interactions, molecular docking provides valuable insights into potential molecular targets. mdpi.comnih.govresearchgate.net

Antimicrobial and Anti-infective Activities

This compound diterpenoids also possess antimicrobial and anti-infective properties against a range of pathogens, including bacteria, fungi, and protozoa. mdpi.comresearchgate.netmdpi.comnih.gov The mechanisms underlying these activities are varied and can involve disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with metabolic pathways.

Studies have indicated that some this compound diterpenoids are particularly active against Gram-positive bacteria, while showing less activity against Gram-negative strains. mdpi.com However, other research suggests inhibitory potential against Gram-negative bacteria as well, causing cell lysis. tandfonline.comnih.gov The mechanism of action against bacteria can involve damage and disintegration of the bacterial cell membrane. nih.gov

Against fungi, such as Candida albicans, this compound diterpenoids can inhibit growth and significantly delay fungal development by preventing substrate uptake. tandfonline.comnih.gov This suggests an interference with essential metabolic processes in fungal cells.

While the exact mechanisms for all antimicrobial this compound diterpenoids are not fully elucidated, research points towards their ability to interact with and damage microbial cell membranes as a significant mode of action. mdpi.comnih.gov Further investigations are ongoing to fully understand the diverse ways in which this compound diterpenoids combat microbial infections.

Table 3: Antimicrobial Activity of Selected this compound Diterpenoids

CompoundSourceMicroorganism(s)Observed Activity/MechanismReference
This compound diterpenesVariousGram-positive bacteriaActive, suggested membrane damage/crossing mdpi.com
(E)-labda-8(17), 12-diene-15,16-dialAlpinia nigraGram-negative bacteriaInhibitory potential, causes cell lysis tandfonline.comnih.gov
(E)-labda-8(17), 12-diene-15,16-dial and its epoxide analogueAlpinia nigraGram-positive and Gram-negative bacteriaDamage to bacterial cell membranes and disintegration nih.gov
This compound diterpeneAlpinia nigraCandida albicansInhibits growth, delays development by preventing substrate uptake tandfonline.comnih.gov

Antibacterial Mechanisms against Gram-positive and Gram-negative Bacteria (e.g., Membrane Disruption)

This compound diterpenoids have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net A predominant mechanism involves the disruption of the bacterial cell membrane. nih.govmdpi.comresearchgate.net Studies have shown that this compound diterpenes can cause significant damage to bacterial cell membranes, leading to membrane damage and disintegration. nih.gov This disruption can result in the efflux of cell contents and ultimately lead to the demise of the microbial cell. researchgate.net

For instance, (E)-labda-8(17), 12-diene-15, 16-dial and its epoxide analogue, isolated from Alpinia nigra seeds, were found to cause significant damage to the cell membranes of both Gram-positive and Gram-negative bacteria. nih.gov Flow cytometric analysis and scanning electron microscopy provided evidence for this membrane damage and disintegration. nih.gov

Structure-activity relationship studies suggest that the lipophilicity of this compound diterpenoids plays a role in their antibacterial activity, potentially due to their insertion into and disruption of the lipophilic cell membrane. nih.govmdpi.com The presence of specific functional groups, such as a carboxylic acid at the C-15 position acting as a hydrogen-bond donor, has also been indicated as important for antibacterial activity. nih.gov

While some this compound diterpenoids show activity against both types of bacteria, others exhibit selective inhibitory effects, often being more active against Gram-positive bacteria. nih.gov

Antifungal Actions (e.g., against P. oryzae)

This compound diterpenoids also possess antifungal properties. nih.gov Research on rice (Oryza sativa L.) has highlighted the role of this compound-related diterpenoid phytoalexins in the plant's defense against pathogens, including the devastating rice blast fungus, Magnaporthe oryzae (P. oryzae). nih.govoup.com

Momilactone A and momilactone B, this compound-related diterpenoids isolated from rice, have shown potent inhibitory effects against P. oryzae. nih.gov Other this compound-related diterpenoids, such as oryzalexins and phytocassanes, also contribute to rice's defense against this fungal pathogen. nih.govoup.com The mechanism of action can involve the inhibition of spore germination and hyphal growth of the fungus. mpg.de

Studies have also investigated the antifungal activity of this compound diterpenes from other plant sources, such as Platycladus orientalis. mdpi.com Certain this compound diterpenes from this plant exhibited antifungal activity against M. oryzae, suggesting that specific structural features, like a lactone moiety linked at C-12, might be important for their antifungal activity. mdpi.com

Fungal biotransformation of labdanes can also yield compounds with promising antifungal activity. rsc.org

Antiprotozoal Effects (e.g., against Trypanosoma brucei, Leishmania major)

This compound diterpenoids have demonstrated effects against protozoan parasites, including Trypanosoma brucei and Leishmania major. researchgate.netmdpi.com These parasites are responsible for neglected tropical diseases like human African trypanosomiasis (sleeping sickness) and leishmaniasis. mdpi.com

A novel this compound diterpene isolated from the roots of Vachellia nilotica showed good anti-parasitic activity against Trypanosoma brucei and Leishmania major. researchgate.net The compound exhibited low IC50 values against both parasites. researchgate.net Computational studies suggested a high chemical reactivity for this compound, indicating its ability to interact with biological targets in the parasites. researchgate.net

Another this compound-type diterpene, andrographolide, isolated from Andrographis paniculata, has been investigated for its effect on the viability of Trypanosoma brucei procyclic trypomastigotes, showing inhibition of parasite growth. mdpi.com

Research on Acacia nilotica roots also led to the isolation of diterpenes with potent antiprotozoal activity against several Trypanosoma species and Leishmania mexicana. frontiersin.org One compound showed very potent activity with low EC50 values. frontiersin.org The effect on Leishmania mexicana promastigotes was found to be irreversible, leading to culture sterilization. frontiersin.org

Antiviral Properties

This compound diterpenoids have also been reported to possess antiviral properties. researchgate.netfrontiersin.org Studies have explored their activity against various viruses. frontiersin.orgwu.ac.th

Certain this compound diterpenoids have shown broad-spectrum antiviral activity. frontiersin.org For example, one this compound compound demonstrated activity against West Nile virus (WNV), influenza A viruses (H1N1 and H3N2), West Nile virus (Kunming strain), and dengue virus (DENV). frontiersin.org The proposed mechanism for broad-spectrum antiviral activity of some labdanes includes the capability of blocking viral RNA replication, potentially through direct or indirect means, or by acting on cellular pathways utilized by enveloped viruses, or by activating innate antiviral responses. frontiersin.org

This compound diterpenoids isolated from Forsythia suspensa fruits have also shown anti-viral activity. wu.ac.th Additionally, extracts from Neo-uvaria foetida containing this compound diterpenoids exhibited antiviral activity against human coronavirus (HCoV-229E) and SARS-CoV-2, with some compounds specifically interfering with the late stage of the Zika virus infectious cycle. acs.org

Cytotoxic and Antiproliferative Effects on Cell Lines

This compound diterpenoids have demonstrated cytotoxic and antiproliferative effects on various cancer cell lines. mdpi.comnih.govspandidos-publications.comnih.govresearchgate.netuc.pt These effects are mediated through several mechanisms, including the induction of apoptosis and interference with cell cycle progression. mdpi.comnih.govmdpi.com

Induction of Apoptosis

Many this compound diterpenoids induce apoptosis in cancer cells. mdpi.comnih.govspandidos-publications.comnih.govmdpi.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells.

Andrographolide, a well-studied this compound diterpenoid, has been shown to induce apoptosis in various cancer cell lines, including human leukemia, prostate cancer, colorectal carcinoma, and ovarian teratocarcinoma cells. mdpi.commdpi.com The mechanisms involved can include the induction of mitochondrial cytochrome c release, modulation of Bax and Bcl-2 protein expression, and activation of caspases (e.g., caspase 3, caspase 8, caspase 9). mdpi.comspandidos-publications.com Andrographolide can also inhibit NF-κB, a transcription factor involved in cell survival and proliferation, thereby promoting apoptosis. mdpi.comaacrjournals.org

Sclareol (B1681606), another this compound diterpene, has also demonstrated the ability to induce apoptosis in human tumor cell lines, including leukemic and colon cancer cells. nih.govnih.govnih.govuoa.gr Studies indicate that sclareol-induced apoptosis can occur through a p53-independent mechanism and involve the activation of caspases. nih.govuoa.gr

Coronarin D, a this compound diterpene from Hedychium coronarium, induces apoptosis in glioblastoma and carcinoma cell lines. nih.gov Its mechanism involves the activation of the MAPK pathway, particularly ERK/JNK phosphorylation, leading to the activation of the intrinsic apoptotic pathway. nih.gov

Kayadiol, a this compound compound isolated from Torreya nucifera, induced apoptosis in HeLa cells in a dose-dependent manner, characterized by DNA laddering, activation of caspases-3 and -9, mitochondrial membrane potential depolarization, and an increased Bax/Bcl-2 ratio, indicating a mitochondria-related apoptotic pathway. spandidos-publications.com

Interference with Cell Cycle Progression

This compound diterpenoids can interfere with the progression of the cell cycle in cancer cells, leading to cell cycle arrest. mdpi.comnih.govuc.ptmdpi.comnih.gov This arrest prevents cancer cells from dividing and proliferating.

Andrographolide has been reported to induce cell cycle arrest in different phases depending on the cell line and concentration. mdpi.commdpi.com It can cause arrest at the G1/S phase by affecting the CKI–cyclin–Cdk network, or at the G0/G1 phase, or at the G2/M phase. mdpi.commdpi.com This interference can involve the inhibition of proteins like p21 and p27 and a reduced ratio of Bcl2/Bax. mdpi.com

Sclareol has been shown to induce cell cycle arrest at the G1 phase in human tumor cell lines. nih.govnih.govuoa.gr This G1 arrest precedes the induction of apoptosis. nih.govuoa.gr

Royleanone-type diterpenes, which share some structural features with labdanes, have also been shown to induce G2/M cell cycle arrest in prostate cancer cells. researchgate.net While not strictly labdanes, this highlights the potential for diterpenoids to impact cell cycle progression.

Another study on urothelial carcinoma cell lines showed that a diterpene induced cell cycle arrest in the S/G2/M phase. uc.pt

The ability of this compound diterpenoids to induce cell cycle arrest and apoptosis makes them promising candidates for further investigation as potential antiproliferative agents. spandidos-publications.comnih.govuoa.gr

This compound diterpenoids represent a significant class of natural products with a diverse array of reported biological activities. This article focuses on the mechanistic investigations into some of these activities, specifically their modulation of proto-oncogene expression, enzyme inhibition, and effects on the cardiovascular system, excluding clinical applications.

Modulation of Proto-oncogene Expression (e.g., c-Myc, Bcl-2)

Studies have indicated that certain this compound diterpenes can influence the expression of proto-oncogenes such as c-Myc and Bcl-2. These genes are critical regulators of cell proliferation and apoptosis. Research has shown that some diterpenes exhibit cytotoxic and cytostatic effects on various human cell lines and can interfere with apoptosis and the cell cycle. researchgate.netmdpi.com Specifically, this compound-type diterpenes have been reported to influence the expression of c-Myc and Bcl-2. researchgate.netmdpi.com

Investigations into the effects of sclareol and ent-3beta-hydroxy-13-epi-manoyl oxide on human T-cell leukemia lines demonstrated that these compounds can induce apoptotic cell death and cause cell cycle arrest at the G0/G1 phase. nih.gov Mechanistically, Western blot analysis revealed that treatment with these this compound diterpenes led to a marked reduction in c-Myc proto-oncogene levels before the onset of significant apoptosis. nih.gov Interestingly, the expression of Bcl-2 remained unaffected under these conditions, suggesting that sustained Bcl-2 expression did not prevent apoptosis induced by these specific labdanes. nih.gov

Another this compound diterpene, coronarin D, has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key mediator of inflammation, apoptosis, invasion, and osteoclastogenesis. researchgate.netnih.govaacrjournals.org Coronarin D suppressed both constitutive and inducible NF-κB activity by inhibiting IκBα kinase, which in turn prevented IκBα phosphorylation and degradation, as well as p65 nuclear translocation. researchgate.netnih.gov This inhibition of NF-κB led to the suppression of NF-κB-regulated gene products involved in cell survival, including Bcl-2 and survivin, and proliferation, such as c-Myc and cyclin D1. researchgate.netnih.govaacrjournals.org The suppression of these gene products by coronarin D enhanced apoptosis induced by other agents. researchgate.netnih.gov

Furthermore, this compound diterpenes have been shown to protect against anoxia/reperfusion injury in cardiomyocytes, involving the activation of survival signaling pathways. nih.gov Diterpenes T1 and T2 increased levels of phospho-AKT and phospho-ERK 1/2 after anoxia/reperfusion. nih.gov This cardioprotective effect was dependent on AKT activity. nih.gov The mechanism also involved the activation of AMPK, suggesting a role in energy homeostasis. nih.gov These this compound diterpenes protected against apoptosis by decreasing the Bcl-2/Bax ratio and increasing the expression of antiapoptotic proteins. nih.gov

Enzyme Modulatory Activities

This compound diterpenoids have demonstrated the ability to modulate the activity of various enzymes, including those involved in metabolic processes.

α-Glucosidase Inhibition

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. tandfonline.com Several this compound diterpenes have been investigated for their α-glucosidase inhibitory activity. (E)-labda-8(17),12-diene-15,16-dial has been identified as a prominent compound with inhibitory activity against α-glucosidase. mdpi.comnih.govnih.gov Derivatives of this compound have also been evaluated, showing varying degrees of activity. mdpi.comnih.gov For instance, the reduced derivative (E)-Labda-8(17),12-diene-15,16-diol maintained α-glucosidase inhibitory activity, while other derivatives like acetates and oxidative derivatives showed very weak activity. mdpi.comnih.gov

Studies on this compound diterpenes from Alpinia nigra indicated a non-competitive type of inhibition against α-glucosidase. researchgate.net Molecular docking studies suggested that these diterpenes interact within the active site of human maltase-glucoamylase enzyme. researchgate.net this compound diterpenoids with a five-membered ring moiety in their skeleton appear to play a key role in α-glucosidase inhibition. tandfonline.comresearchgate.net

Research on diterpenes from Curcuma amada showed that (E)-labda-8(17),12-diene-15,16-dial exhibited strong α-glucosidase inhibitory activity. mdpi.com Another this compound, (E)-Labda-8(17),12-diene-15,16-diol, also showed strong inhibition. mdpi.com

This compound and northis compound diterpenoids from Amomum villosum var. xanthioides have also shown significant α-glucosidase inhibitory activity. unipi.it One compound, specifically, demonstrated remarkable inhibitory activity with an IC50 value of 9.98 μM. unipi.it The presence of 15,16-olide or 15,16-dioic anhydride (B1165640) moieties in this compound diterpenes appeared to result in stronger activity compared to those with 16,15-olide. unipi.it

Table 1: α-Glucosidase Inhibitory Activity of Selected this compound Diterpenoids

Compound NameSource PlantIC50 (µM) or Activity DescriptionInhibition TypeReference
(E)-labda-8(17),12-diene-15,16-dialCurcuma amada, Alpinia nigraProminent/Strong ActivityNon-competitive mdpi.comnih.govresearchgate.net
(E)-Labda-8(17),12-diene-15,16-diolCurcuma amadaStrong InhibitionNot specified mdpi.com
This compound from A. villosum var. xanthioidesAmomum villosum var. xanthioides9.98 µMNot specified unipi.it
This compound with 15,16-olide/dioic anhydrideAmomum villosum var. xanthioidesStronger activityNot specified unipi.it
Bis-spirolabdanesRydingia persicaInhibitory activityNot specified tandfonline.com
γ-lactone diterpenoidRydingia persica34.1 µMNot specified tandfonline.com

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making its inhibition a strategy for managing obesity. researchgate.netfrontiersin.org this compound diterpenes have also been investigated for their pancreatic lipase inhibitory potential. (E)-labda-8(17),12-diene-15,16-dial has shown inhibitory activity against pancreatic lipase. mdpi.comnih.govnih.gov

Derivatives of (E)-labda-8(17),12-diene-15,16-dial have been synthesized and evaluated for their pancreatic lipase inhibitory activity. nih.govresearchgate.net Some this compound appended triazoles exhibited excellent inhibitory activity, comparable to or slightly better than the positive control Orlistat. researchgate.netnih.gov For example, compounds 6b and 6f showed IC50 values of 0.75 ± 0.02 μM and 0.77 ± 0.01 μM, respectively, against pancreatic lipase (Method A). researchgate.netnih.gov Other compounds also showed promising inhibitory abilities. researchgate.netnih.gov Preliminary studies suggest that these compounds bind to the active site of pancreatic lipase, possibly through a covalent interaction, although further studies are needed to fully understand the precise mechanism. nih.gov

The molecular size of the compounds appears to be essential for their enzymatic inhibitory activities against both α-glucosidase and pancreatic lipase. mdpi.comnih.govnih.gov

Table 2: Pancreatic Lipase Inhibitory Activity of Selected this compound Diterpenoids and Derivatives

Compound NameSource/DescriptionIC50 (µM) or Activity DescriptionReference
(E)-labda-8(17),12-diene-15,16-dialCurcuma amadaInhibitory activity mdpi.comnih.govnih.gov
(E)-Labda-8(17),12-diene-15,16-diolCurcuma amada (reduced derivative)Decreased activity vs parent mdpi.comnih.gov
This compound appended triazole (6b)Synthetic derivative0.75 ± 0.02 μM (Method A) researchgate.netnih.gov
This compound appended triazole (6f)Synthetic derivative0.77 ± 0.01 μM (Method A) researchgate.netnih.gov
Other this compound appended triazolesSynthetic derivativesPromising inhibitory ability researchgate.netnih.gov

Other Enzyme-Inducing Effects

Beyond α-glucosidase and pancreatic lipase, this compound diterpenoids have been noted for other enzyme modulatory activities, including enzyme induction. While the provided search results primarily detail enzyme inhibition, some sources broadly mention "enzyme inducing" activities as a characteristic of this compound diterpenes. researchgate.netmdpi.comresearchgate.net However, specific mechanistic details or examples of enzyme induction by this compound diterpenoids were not extensively detailed in the provided snippets. The focus in the search results was predominantly on inhibitory effects, particularly concerning metabolic enzymes and enzymes involved in inflammatory pathways like NF-κB. researchgate.netnih.govaacrjournals.orgresearchgate.net

Cardiovascular System Modulations

This compound diterpenoids have demonstrated effects on the cardiovascular system, particularly concerning vasorelaxation. scielo.brresearchgate.netscispace.comdntb.gov.uaresearchgate.net

Vasorelaxant Mechanisms (e.g., CaV1.2 Channel Blockade, KCa1.1 Channel Stimulation)

The vasorelaxant activity of this compound diterpenes can occur through various mechanisms. Some this compound-type diterpenes have been linked to endothelium-independent vasorelaxant action. researchgate.net Proposed mechanisms include the blockade of extracellular Ca2+ influx, blockade of intracellular Ca2+ influx, and increasing cyclic nucleotides. researchgate.net

Specific this compound diterpenes have been shown to interact with ion channels crucial for vascular smooth muscle tone. For instance, ent-3-acetoxy-labda-8(17),13-dien-15-oic acid induced vascular relaxation through mechanisms involving the blockade of extracellular Ca2+ influx, activation of the endothelial nitric oxide (NO)-cGMP pathway, and the opening of K+ channels. scielo.brnih.gov This compound also decreased cytosolic calcium concentration in vascular smooth muscle cells. nih.gov The relaxation induced by this this compound was affected by inhibitors of NO synthase, guanylate cyclase, and various K+ channel blockers. nih.gov

Novel this compound diterpene-based synthetic derivatives have been developed and evaluated for their vasoactive properties. dntb.gov.uaresearchgate.net One such compound was identified as a bifunctional vasodilator that acts as a CaV1.2 channel blocker and a KCa1.1 channel stimulator. dntb.gov.uaresearchgate.net Electrophysiology data confirmed these activities in intact vascular tissue. dntb.gov.uaresearchgate.net Molecular docking and dynamic simulations provided insights into the binding of this compound within the active sites of both CaV1.2 and KCa1.1 channels. dntb.gov.uaresearchgate.net The antagonism caused by a CaV1.2 channel agonist suggested interaction with the dihydropyridine (B1217469) binding site. dntb.gov.uaresearchgate.net

Other this compound diterpenes, such as 14-deoxy-11,12-didehydroandrographolide (B31429) and 14-deoxyandrographolide (B149799), isolated from Andrographis paniculata, have been reported to dilate aortic rings. scispace.com Their vasorelaxant activity involves the release of nitric oxide (NO), activation of the guanylate cyclase pathway, and the blockade of Ca2+ influx through both voltage- and receptor-operated Ca2+ channels. scispace.com

Table 3: Vasorelaxant Mechanisms of Selected this compound Diterpenoids

Compound NameSource/DescriptionProposed MechanismsReference
ent-3-acetoxy-labda-8(17),13-dien-15-oic acidNatural this compoundBlockade of extracellular Ca2+ influx, NO-cGMP pathway activation, K+ channel opening scielo.brnih.gov
Synthetic this compound Derivative (Compound 7)SyntheticCaV1.2 channel blockade, KCa1.1 channel stimulation dntb.gov.uaresearchgate.net
14-deoxy-11,12-didehydroandrographolideAndrographis paniculataNO release, guanylate cyclase activation, Ca2+ channel blockade (voltage- and receptor-operated) scispace.com
14-deoxyandrographolideAndrographis paniculataNO release, guanylate cyclase activation, Ca2+ channel blockade (voltage- and receptor-operated) scispace.com
Hypophyllins D and EHypoestes phyllostachyaVasorelaxant activity on aorta rings precontracted with KCl researchgate.net
Methyl-6α-acetoxy-7β-hydroxyvouacapan-17β-oateNot specifiedDecreased ionic current through CaV1.2 channels researchgate.net

Effects on Cardiac Function (e.g., Coronary Perfusion Pressure, Heart Rate, Conduction)

Research indicates that certain this compound diterpenoids can influence cardiac function, particularly affecting parameters like coronary perfusion pressure and heart rate. Studies on the dichloromethane (B109758) extract of Andrographis paniculata, a plant rich in this compound diterpenoids, demonstrated a significant reduction in coronary perfusion pressure and heart rate in isolated rat hearts. nih.gov Bioassay-guided investigations identified 14-deoxy-11,12-didehydroandrographolide and 14-deoxyandrographolide as the compounds primarily responsible for the observed coronary vasodilatation. nih.gov Andrographolide, a major this compound diterpene in this plant, showed minimal effects on the heart in this specific study. nih.gov

Further research into novel synthetic this compound-based derivatives has also revealed effects on cardiac function. One such derivative was identified as a bifunctional vasodilator that inhibits CaV1.2 channels and stimulates KCa1.1 channels. dntb.gov.ua This compound reduced coronary perfusion pressure and heart rate while prolonging the conduction and refractoriness of the atrioventricular node, likely through its calcium channel antagonism. dntb.gov.uaresearchgate.net These findings suggest that the this compound scaffold holds potential for developing agents that target key pathways involved in cardiovascular function. dntb.gov.uaresearchgate.net Forskolin, another this compound diterpenoid, is known to activate adenylyl cyclase, increasing intracellular cAMP levels, which leads to the activation of protein kinase A (PKA) and subsequent relaxation of vascular smooth muscle cells. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound skeleton influence their biological activities. These studies aim to identify key structural features necessary for potent activity and guide the development of more effective derivatives.

SAR studies on this compound diterpenoids have revealed the importance of specific functional groups and their positions. For instance, a study investigating the anti-inflammatory activities of normal-labdane diterpenes suggested that an α-alkylidene-β-hydroxy-γ-butyrolactone system is necessary for potent activity. nih.gov This research also indicated that a normal-configuration this compound ring or the absence of hydroxyl groups at C-3 and C-19 positions might be favorable for potent NF-κB inhibition. nih.gov

Another study highlighted the significance of a free hydroxyl group at position C-3 for enhancing anticancer and anti-inflammatory activities, while its presence at position C-2 had a negative effect. researchgate.net Esterification of the hydroxyl group at C-3 in selected diterpenes was found to enhance these activities. researchgate.net Computational methods, including molecular docking and simulation, are increasingly used in SAR studies to predict the interaction of this compound compounds with biological targets, aiding in the optimization process. ontosight.ai

Other Mechanistic Biological Activities (e.g., Antioxidant, Hepatoprotective, Neuroprotective)

This compound diterpenoids exhibit a range of other important biological activities, including antioxidant, hepatoprotective, and neuroprotective effects, mediated through various mechanisms.

Several this compound diterpenoids have demonstrated antioxidant properties. While some studies on isolated this compound diterpenoids showed no direct antioxidant activity, plant extracts containing these compounds often exhibit strong dose-dependent antioxidant effects, suggesting potential synergistic actions with other components. up.ac.zanih.gov

Hepatoprotective activities of this compound diterpenoids have been reported, particularly for compounds isolated from Andrographis paniculata. scirp.orgmdpi.com These effects can involve mechanisms such as inhibiting hepatic toxicity induced by harmful substances like carbon tetrachloride (CCl4) and tert-butylhydroperoxide (t-BHP), acting as inducers of cytochrome P450 enzymes (CYPs), modulating glutathione (B108866) (GSH) content, and influencing glutathione S-transferase (GSTP) activity and the phosphatidylinositol-3-kinase/Akt (PI3k/Akt) pathway. scirp.org

Neuroprotective effects of this compound diterpenoids have also been observed. mdpi.comthieme-connect.comnih.gov Some diterpenoids have shown neuroprotective activity in cell injury models by mechanisms that may involve activating autophagy and triggering pathways like parkin/IKK/p65, as well as inhibiting the COX-2 and MAPK pathways. jmb.or.kr Forskolin, for example, has shown neuroprotective effects, particularly in retinal ganglion cells, by reducing inflammation. researchgate.net

The anti-inflammatory activity, which often underlies some of these protective effects, is a prominent mechanistic area for this compound diterpenoids. This activity is mainly attributed to the inhibition of nuclear factor-κB (NF-κB) activity, modulation of arachidonic acid (AA) metabolism, and reduction of nitric oxide (NO) production. researchgate.netresearchgate.net Some this compound diterpenoids interfere with the NF-κB signaling pathway by reducing the nuclear translocation of p65. nih.gov Inhibition of AP-1 has also been identified as a mechanism for the anti-inflammatory behavior of certain isolated this compound diterpenoids. up.ac.zanih.gov The presence of a Michael acceptor is a common structural feature in many active anti-inflammatory this compound diterpenes and is associated with NF-κB signaling inhibition. researchgate.net

Advanced Analytical and Computational Methodologies for Labdane Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate three-dimensional architecture of labdane molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound diterpenes. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbons within the molecule. slideshare.net For instance, the ¹H NMR spectrum reveals characteristic signals for methyl groups and olefinic protons, which are key features of the this compound skeleton. researchgate.net The ¹³C NMR spectrum, in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in identifying the types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). nih.gov

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure. researchgate.net Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, revealing adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. mdpi.comnih.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range correlations between protons and carbons, allowing for the connection of different structural fragments. mdpi.com The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. mdpi.com

The following table provides an example of ¹H and ¹³C NMR data for a this compound diterpene derivative:

PositionδC (ppm)δH (ppm, J in Hz)
139.51.55 (m), 1.05 (m)
219.41.42 (m)
342.11.38 (m), 1.15 (m)
433.5-
555.80.85 (dd, 12.0, 2.0)
621.91.65 (m), 1.45 (m)
771.13.79 (t, 3.0)
877.2-
952.81.48 (dd, 6.0, 2.5)
1039.8-
1124.12.05 (m), 1.95 (m)
12136.65.57 (t, 7.0)
13133.7-
14142.86.32 (dd, 17.5, 11.0)
15a110.54.86 (d, 11.0)
15b5.05 (d, 17.5)
1612.01.78 (s)
1749.63.59 (d, 11.5), 3.39 (d, 11.5)
1821.50.82 (s)
1933.30.80 (s)
2015.50.88 (s)

This table is an illustrative example based on typical chemical shifts for this compound-type diterpenoids and does not represent a specific, single compound.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound diterpenes. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govnih.gov Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize this compound compounds for MS analysis. mdpi.com

Coupling MS with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) allows for the separation and identification of individual this compound compounds within complex mixtures. researchgate.netresearchgate.netnih.gov GC-MS is particularly useful for the analysis of volatile this compound derivatives. researchgate.net Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed to characterize non-volatile labdanoid polymers.

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com This fragmentation pattern can be characteristic of the this compound skeleton and its substituents, aiding in structural elucidation. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, enabling the analysis of highly complex samples.

Determining the absolute configuration of stereocenters is a significant challenge in the characterization of this compound diterpenes. nih.gov Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. nih.govresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute stereochemistry by comparing the experimental spectrum with theoretical spectra calculated for different possible stereoisomers. mdpi.comnih.gov

The application of quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TDDFT), has revolutionized the use of ECD for absolute configuration determination. nih.govrsc.org This approach involves calculating the theoretical ECD spectra for all possible enantiomers of a this compound and comparing them to the experimentally measured spectrum. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.comnih.govnih.gov Vibrational Circular Dichroism (VCD) is another chiroptical technique that, in conjunction with DFT calculations, can also be used to determine the absolute configuration of labdanes. nih.govrsc.org

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique involves irradiating a crystalline form of the this compound compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. nih.gov

While extremely powerful, the main limitation of X-ray crystallography is the requirement for a suitable single crystal, which can be challenging to obtain for many natural products. nih.gov However, when successful, it provides an unambiguous and highly accurate structural determination that can be used to confirm the results obtained from spectroscopic methods. researchgate.net

Chromatographic Separation Techniques (e.g., GC×GC, HPLC)

The separation of individual this compound diterpenes from complex natural extracts is a critical step for their characterization and biological evaluation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of labdanes. researchgate.net Various stationary phases, such as silica (B1680970) gel and reversed-phase columns, are employed depending on the polarity of the target compounds.

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced technique that offers significantly higher resolution compared to conventional GC. mosh-moah.denih.gov In GC×GC, two columns with different separation mechanisms are coupled, providing a much more detailed separation of complex mixtures. chromatographyonline.com This is particularly useful for resolving isomeric this compound diterpenes that may co-elute in a one-dimensional GC separation. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become increasingly important tools in the study of this compound diterpenes. wiley.comresearchgate.netumd.edu These methods can be used to predict and understand various properties of this compound molecules, including their three-dimensional structures, spectroscopic properties, and reactivity. researchgate.net

As mentioned earlier, quantum chemical calculations, particularly DFT, are essential for interpreting ECD and VCD spectra to determine absolute configuration. nih.gov Molecular modeling can also be used to perform conformational analysis, identifying the most stable three-dimensional arrangements of flexible this compound molecules. mestrelab.com This information is crucial for understanding their biological activity, as the shape of a molecule often dictates how it interacts with biological targets. researchgate.net Furthermore, computational methods can be used to predict NMR chemical shifts, which can aid in the structural elucidation process, especially for complex or novel this compound structures. journalspub.info

Density Functional Theory (DFT) Calculations for Conformation and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the structural and electronic properties of complex molecules like this compound diterpenes. By solving the Schrödinger equation through approximations of the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and a range of electronic parameters.

In the study of diterpenoids, DFT calculations are instrumental in determining the most stable conformations of these often-flexible molecules. For instance, a conformational analysis of an 18-nor-ent-labdane was conducted using DFT calculations at the B3LYP/6-31G(d) level of theory to support experimental Nuclear Magnetic Resonance (NMR) data. This approach helps in assigning the correct stereochemistry and understanding the spatial arrangement of atoms, which is crucial for their biological activity.

Furthermore, DFT is employed to characterize the electronic properties that govern the reactivity and intermolecular interactions of labdanes. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For example, DFT calculations for hirsutissimiside B, a this compound diterpene, revealed a low HOMO-LUMO gap of 1.643 eV, suggesting enhanced chemical reactivity and potential bioactivity. nih.gov Other calculated properties, such as the dipole moment and chemical hardness, provide further insights into the molecule's polarity and resistance to deformation of its electron cloud. nih.gov

Vibrational spectroscopy, another area where DFT proves invaluable, was utilized in the characterization of sonderianin, a diterpene structurally related to labdanes. nih.gov DFT calculations, specifically using the B3LYP hybrid functional with the 6-31G(d,p) basis set, were performed to predict the infrared and Raman spectra of the molecule. nih.gov The close agreement between the calculated and experimental spectra allowed for a detailed assignment of the vibrational modes, providing a deeper understanding of the molecule's structural and bonding characteristics. nih.gov

Table 1: Key Electronic Properties of Hirsutissimiside B Calculated by DFT This table is interactive. Users can sort the data by clicking on the column headers.

Property Value Significance
HOMO-LUMO Gap 1.643 eV Indicates chemical reactivity
Dipole Moment 7.562 Debye Relates to molecular polarity

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is extensively used to understand the interactions of this compound diterpenes with their biological targets and to rationalize their observed biological activities.

One prominent application of molecular docking in this compound research is the investigation of their enzyme inhibitory potential. For example, two this compound diterpenes, (E)-labda-8(17),12-diene-15,16-dial (Compound I) and (E)-8β,17-epoxylabd-12-ene-15,16-dial (Compound II), isolated from Alpinia nigra, were studied for their inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to type 2 diabetes. nih.govnih.gov Docking studies revealed that both compounds bind to the active site cleft of human pancreatic α-amylase, similar to the standard inhibitor acarbose. nih.gov Compound II, in particular, showed a high MolDock and re-rank score, indicating a strong binding affinity. nih.gov The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.govnih.gov

In another study, a novel this compound-type diterpene, 6β-acetoxy-9α-hydroxy-7-oxa-labd-13-ene-15,16-olide (moluccelactone), was identified as a potential inhibitor of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. Molecular docking simulations demonstrated that this compound exhibited strong binding affinities towards the active site residues of hAChE.

Furthermore, molecular docking has been employed to elucidate the mechanism of action of synthetic this compound derivatives. A study on novel vasorelaxant agents derived from (+)-sclareolide used docking simulations to understand their interaction with the CaV1.2 calcium channel. mdpi.comresearchgate.net The simulations suggested that the this compound derivative interacts with the dihydropyridine (B1217469) binding site of the channel, providing a molecular basis for its observed Ca2+ antagonism. mdpi.com

Table 2: Molecular Docking Results of this compound Diterpenes against Target Enzymes This table is interactive. Users can filter and sort the data.

This compound Compound Target Enzyme Key Findings Reference
(E)-labda-8(17),12-diene-15,16-dial α-amylase Binds to the active site cleft, IC50 = 24.3 µM nih.gov
(E)-8β,17-epoxylabd-12-ene-15,16-dial α-amylase Higher MolDock and re-rank score than acarbose, IC50 = 15.167 µM nih.gov
Moluccelactone Human Acetylcholinesterase (hAChE) Strong binding affinities towards active site residues

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations provide a dynamic view of ligand-target interactions, complementing the static picture offered by molecular docking.

In the context of this compound research, MD simulations are crucial for assessing the stability of the ligand-protein complexes predicted by docking studies. For instance, after docking a novel this compound-type diterpene into the active site of human acetylcholinesterase, MD simulations can be performed to confirm that the compound remains stably bound within the active site over a simulated period, thus validating the docking pose.

MD simulations also provide detailed insights into the conformational changes that may occur in both the ligand and the target protein upon binding. This is particularly important for understanding the molecular basis of the activity of this compound derivatives. For example, in the study of a this compound-based vasodilator, MD simulations were used to investigate its interaction with CaV1.2 and KCa1.1 channels. mdpi.com These simulations can reveal how the binding of the this compound derivative influences the channel's dynamics, potentially leading to its blockade or stimulation. mdpi.com The general protocol for such simulations involves preparing the protein-drug complex, running the simulation for a specified time (e.g., nanoseconds), and then analyzing the trajectory to understand the interactions and conformational changes. nih.gov

The analysis of MD trajectories can reveal key information such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation. These dynamic insights are invaluable for understanding the determinants of binding affinity and for the rational design of more potent this compound-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

While the application of QSAR modeling specifically to this compound diterpenes is an emerging area, the principles of this methodology are well-established and have been applied to other classes of diterpenes. For example, a QSAR study was conducted on a set of 51 macrocyclic diterpenes, including lathyrane and jatrophane types, to identify the molecular features relevant to their P-glycoprotein inhibitory activity. nih.gov The resulting models, which were statistically validated, showed high predictive ability and helped to determine which structural modifications could enhance activity. nih.gov Another QSAR study on diterpenoid alkaloids with anti-inflammatory activity successfully developed a predictive model based on calculated chemical parameters, demonstrating the utility of this approach for understanding the bioactivity of diterpenoids. nih.gov

For this compound diterpenes, a QSAR model could be developed by compiling a dataset of labdanes with known biological activity (e.g., cytotoxicity against a specific cancer cell line). For each compound, a set of molecular descriptors would be calculated, such as lipophilicity (logP), molecular weight, and various topological and electronic parameters. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity.

Such a model could reveal, for instance, that the presence of a specific functional group at a certain position or a particular range of lipophilicity is crucial for the cytotoxic activity of this compound diterpenes. While comprehensive QSAR studies specifically focused on labdanes are still developing, qualitative structure-activity relationship (SAR) discussions have provided some insights. For example, studies on the cytotoxicity of this compound-type diterpenes have suggested that the presence or absence of certain double bonds or the nature of functional groups can significantly influence their activity. nih.gov The development of robust QSAR models for labdanes represents a promising future direction for the rational design of novel therapeutic agents based on this scaffold.

Chemotaxonomic and Evolutionary Significance of Labdane Diterpenoids

Labdanes as Chemotaxonomic Markers in Plant Families and Genera

The presence and distribution of specific labdane diterpenoids can serve as valuable chemotaxonomic markers, aiding in the classification and differentiation of plant families and genera. researchgate.netmdpi.com While the use of labdanes as chemotaxonomic markers within species can be limited by factors such as insufficient chromatographic data and a lack of reference compounds, they have been documented in several plant families. researchgate.net

Prominent plant families where this compound derivatives have been isolated include the Asteraceae, Lamiaceae, and Zingiberaceae, as well as gymnosperms like conifers. researchgate.netmdpi.com Within the Zingiberaceae family, this compound diterpenes may represent a chemotaxonomic marker for the genus Aframomum. researchgate.net The Meliaceae family also contains this compound-type diterpenoids across several genera, including Turraenthus, Dysoxylum, Amoora, Guarea, Munronia, and Cipadessa. researchgate.net In the Erythroxylaceae family, labdanes, particularly those of the ent-series, along with tropane (B1204802) alkaloids, are considered potential chemotaxonomic markers for the genus Erythroxylum. ufba.brnih.gov this compound skeletons are also among the most frequent diterpenes found in the Annonaceae family, alongside kaurane (B74193), trachylobane, and atisane (B1241233) skeletons. scielo.br

The identification of specific this compound compounds can help distinguish between closely related taxa. For instance, in the Lamiaceae family, which is a particularly rich source of diverse LRDs, these compounds contribute to the chemotaxonomic profile. mdpi.comiastate.edu Studies on Leonurus heterophyllus (Lamiaceae) have identified new this compound-type diterpenoids, and certain compounds like genkwanin (B190353) are considered chemotaxonomic markers for the Leonurus genus. nih.gov

Despite their utility, the application of labdanes in chemotaxonomy is sometimes limited by the variability in their concentration among species and families. researchgate.net However, analyzing the proportion of different diterpenoid structure classes, including labdanes, can provide a significant phylogenetic signal. researchgate.net

Correlation with Molecular Phylogeny and Morphological Traits

The distribution and structural diversity of this compound diterpenoids often show a correlation with molecular phylogeny and, to some extent, morphological traits. The presence of specific this compound skeletons or biosynthetic pathways can align with evolutionary relationships determined by genetic data.

In conifers, for example, while total diterpenoid concentrations may not show a strong phylogenetic signal, the proportion of different diterpenoid structure classes, such as labdanes, does exhibit a significant phylogenetic signal. researchgate.net This suggests that the evolution of the enzymatic machinery producing these different skeletons is linked to the evolutionary history of the plant lineages.

Studies analyzing plant-derived diterpene synthases (diTPSs) have shown that abundant and widely distributed skeletons like this compound and kaurane are predominantly produced by diTPSs from early diverging plant lineages, such as ferns and mosses. mdpi.com This observation implies that the biosynthetic pathways leading to these core structures are ancient and have been conserved throughout plant evolution. Furthermore, this compound and kaurane skeletons appear to serve as crucial linkage points for other skeleton groups in terms of enzyme sequence similarity, potentially driving the evolution and diversification of diTPS products. mdpi.com

Phylogenetic Signal in this compound Structure Classes and Carbon Isotope Fractionation

Analyzing the phylogenetic signal in this compound structure classes and their associated carbon isotope fractionation provides deeper insights into their evolutionary history. As mentioned earlier, the proportion of this compound structure classes within the total diterpenoid composition can exhibit a significant phylogenetic signal. researchgate.net This suggests that the relative abundance of different this compound types is not random but is influenced by the evolutionary lineage.

Carbon isotope fractionation (δ¹³C) in plant compounds, including diterpenoids, can also carry a phylogenetic signal. researchgate.netresearchgate.net While the kinetic isotope effect of enzymes like RuBisCO is a primary driver of carbon isotope fractionation in photosynthesis, subsequent metabolic processes, including the biosynthesis of secondary metabolites like diterpenoids, can introduce further fractionation. wikipedia.org

Studies on conifers have shown that diterpenoid biosynthetic carbon isotope fractionation, expressed as the difference between the δ¹³C of diterpenoids and leaf tissue (εditerpenoid), contains a phylogenetic signal. researchgate.net This suggests that the enzymes involved in this compound biosynthesis may exhibit variations in their isotopic discrimination across different lineages, reflecting their evolutionary divergence. Although direct studies specifically on the carbon isotope fractionation of this compound structure classes in relation to phylogeny are less common, the general principle of phylogenetic signal in diterpenoid isotopic composition supports this concept.

Data Table: Phylogenetic Signal in Conifer Diterpenoid Structure Classes

Diterpenoid Structure ClassPhylogenetic Signal
AbietanesSignificant researchgate.net
LabdanesSignificant (in proportion) researchgate.net
PimaranesNot specified as significant/insignificant in search results, but included in the analysis of structure classes researchgate.net
TetracyclicsSignificant researchgate.net
Totarols/SempervirolNot specified as significant/insignificant in search results, but included in the analysis of structure classes researchgate.net

Note: This table is based on findings regarding conifer diterpenoids and the phylogenetic signal observed in the proportion of different structure classes. researchgate.net

Evolutionary Trajectories of Terpene Cyclases and Biosynthetic Pathways

The biosynthesis of this compound diterpenoids is initiated by class II diterpene cyclases (diTPSs), which catalyze the protonation-initiated cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form bicyclic labdadienyl/copalyl diphosphate (CPP) intermediates. mdpi.comnih.govrsc.orgresearchgate.netfrontiersin.org This step is considered the first committed step in the biosynthesis of this compound-related diterpenoids. frontiersin.org Subsequently, class I diterpene synthases act on these bicyclic intermediates, often removing the diphosphate group and potentially introducing further cyclizations or rearrangements to form the diverse array of this compound-related structures. mdpi.comnih.govresearchgate.net

The evolutionary history of terpene cyclases, particularly those involved in this compound biosynthesis, is a key area of research. It is hypothesized that the evolution of diterpenoid metabolism in plants was initiated by the acquisition of a bifunctional cyclase that converts GGPP to ent-CPP. rsc.org The potent biological activity of ancestral gibberellins (B7789140), which are derived from ent-kaurene (B36324) (a this compound-related diterpenoid), is thought to have driven the independent evolution of distinct gibberellin biosynthetic pathways in plants, fungi, and bacteria. acs.orgrsc.orgnih.gov This suggests that the underlying this compound hydrocarbon skeleton served as a privileged scaffold from which biological activity readily evolved. acs.orgrsc.org

Terpene cyclases are believed to have evolved through the fusion and loss of structural domains. researchgate.netbeilstein-journals.orgoup.com Plant terpene synthases (TPSs) appear to have an ancient origin in a fused bacterial class I and class II enzyme. oup.com The class II diTPSs, such as copalyl diphosphate synthases (CPSs), are characterized by a DxDD motif and catalyze the bicyclization of GGPP, forming the labdadienyl+ diphosphate intermediate. acs.org This activity defines the this compound-related diterpenoid superfamily. rsc.org

The diversification of this compound structures is further influenced by the activity of class I diterpene synthases and other modifying enzymes, such as cytochrome P450 monooxygenases. mdpi.commdpi.comacs.org The evolution of these downstream enzymes contributes to the vast structural diversity observed in this compound-related diterpenoids. In rice, for example, this compound-related diterpenoid phytoalexins, which play roles in defense, are synthesized via complex biosynthetic pathways involving specific CPS and kaurene synthase-like (KSL) enzymes. nih.govmdpi.com The presence of biosynthetic gene clusters (BGCs) for LRDs in rice suggests that these genes have evolved together, potentially driven by selection pressures for producing bioactive metabolites. nih.gov

Studies on the catalytic base dyad in class II diterpene cyclases, such as the histidine-asparagine pair in ent-CPP synthases, have shown that single residue changes can alter product outcome, highlighting a mechanism for the evolutionary diversification of this compound skeletons. nih.gov The observation of similar substitutions and their effects in both dicots and non-seed plants suggests that these evolutionary mechanisms are conserved across different plant lineages. nih.gov

Data Table: Key Enzymes in this compound Biosynthesis

Enzyme ClassFunctionExamples (from search results)
Class II diTPSCatalyze protonation-initiated bicyclization of GGPP to bicyclic diphosphatesCopalyl diphosphate synthase (CPS) rsc.orgresearchgate.netfrontiersin.org, OsCPS4 mdpi.com
Class I diTPSAct on bicyclic diphosphates, often removing diphosphate and causing further cyclization/rearrangementKaurene synthase (KS) nih.gov, Kaurene synthase-like (KSL) nih.govmdpi.com, OsKSL8 mdpi.com, OsKSL10 mdpi.com
Cytochrome P450sFurther modify hydrocarbon backbones (e.g., oxidation)CYP701A8 mdpi.com, CYP503 family members acs.org
BAHD acyltransferaseInvolved in acetylation of labdanesIdentified in Cistus creticus nih.gov

Pharmacological and Medicinal Chemistry Research: Labdane As a Privileged Scaffold

Labdane Scaffold in Drug Discovery and Lead Generation

This compound diterpenoids have emerged as promising lead compounds in modern drug discovery due to their diverse and potent biological activities. researchgate.net These activities include antibacterial, antifungal, antiprotozoal, anti-inflammatory, analgesic, cytotoxic, and cytostatic effects. chemeurope.comresearchgate.net The this compound core, with its fused decalin system and a six-carbon side chain, provides a rigid framework that can be decorated with various functional groups, leading to a wide chemical space for exploration. researchgate.net Natural products featuring the this compound skeleton have inspired the synthesis of diverse natural product-like scaffolds for screening in drug discovery programs. rsc.org The structural features of natural products, including labdanes, are highly distinctive and often possess a high fraction of sp3-hybridized carbons, which is a desirable feature for drug-like properties. rsc.org

This compound derivatives have shown potential as therapeutic agents for various conditions, including cancer, inflammatory diseases, and infectious diseases. researchgate.netmdpi.comresearchgate.net For instance, this compound diterpenoids have demonstrated significant cytotoxic effects against human leukemic cell lines and have been shown to interfere with biochemical pathways related to apoptosis and the cell cycle. researchgate.net The promising biological properties of this compound compounds highlight the value of the this compound scaffold in generating novel lead structures for drug development. mdpi.comresearchgate.net

Design and Synthesis of this compound-Based Libraries for Screening

The structural complexity and diverse bioactivities of this compound diterpenoids make them excellent candidates for the design and synthesis of chemical libraries for high-throughput screening. sptlabtech.com By generating libraries of this compound-based compounds with variations in their side chains and functional groups, researchers can explore a broad range of chemical space to identify novel hits with desired biological activities. sptlabtech.com

Strategies for synthesizing this compound derivatives and building libraries often involve modifying naturally occurring labdanes or synthesizing the this compound core with subsequent functionalization. For example, semi-synthetic modifications of abundant this compound diterpenoids like andrographolide (B1667393) have led to the generation of structurally diverse and bioactive derivatives. researchgate.net Solid-phase methods have also been employed to create combinatorial libraries based on this compound scaffolds, allowing for facile modifications at different positions of the core structure. researchgate.net Chemoenzymatic approaches, combining enzyme library screening and chemical oxidation processes, have been developed to comprehensively introduce diverse oxidation patterns into the this compound core, further expanding the chemical diversity of this compound-based libraries. acs.orgresearchgate.net

Scaffold Hopping Strategies Utilizing this compound Core

Scaffold hopping is a valuable strategy in medicinal chemistry to identify novel chemotypes with similar biological activity to a known active compound but with a different core structure. nih.govbiosolveit.de This approach is crucial for overcoming limitations associated with existing lead compounds, such as unfavorable pharmacokinetic properties, toxicity, or intellectual property issues. biosolveit.deniper.gov.in The this compound core, with its distinct bicyclic structure, can serve as a starting point for scaffold hopping exercises. mdpi.com

By utilizing computational methods and medicinal chemistry expertise, researchers can design and synthesize compounds that mimic the key interactions of this compound derivatives with their biological targets while possessing a different structural scaffold. biosolveit.decriver.com This can involve replacing the entire this compound core with a different ring system or modifying parts of the scaffold while retaining essential pharmacophoric features. nih.govbiosolveit.de Scaffold hopping from this compound-based leads can lead to the discovery of novel compounds with potentially improved properties and distinct intellectual property profiles. niper.gov.in

Identification of Biological Targets and Pathways for this compound Derivatives

Understanding the molecular mechanisms by which this compound diterpenoids exert their biological effects is crucial for rational drug design and development. Research has focused on identifying the specific biological targets and signaling pathways modulated by this compound derivatives.

Studies have shown that this compound diterpenoids can interact with various cellular targets and pathways involved in inflammation, cancer, and microbial infections. For instance, certain this compound derivatives have been found to inhibit inflammatory responses by suppressing the activation of nuclear factor kappa B (NF-κB), a key regulator of pro-inflammatory gene expression. researchgate.netnih.gov Some labdanes, including andrographolide, have been shown to affect pathways like STAT3, MAPK, and PI3K/Akt, which are involved in cell proliferation, survival, and immune responses. nih.govdoi.org this compound diterpenes have also been investigated for their interactions with ion channels, such as CaV1.2 and KCa1.1 channels, suggesting their potential in cardiovascular therapy. mdpi.com The identification of these targets and pathways provides valuable insights into the therapeutic potential of this compound derivatives and guides the design of more potent and selective analogues.

Pre-clinical Investigation of this compound Analogues for Potency, Selectivity, and Pharmacokinetic Profile Improvement

Pre-clinical studies are essential to evaluate the therapeutic potential of this compound analogues before clinical trials. These investigations focus on assessing the potency and selectivity of the compounds, as well as their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov

Numerous pre-clinical studies have been conducted on this compound diterpenoids and their synthetic analogues, demonstrating a wide range of activities. biosolveit.deniper.gov.innih.govdoi.orgontosight.aimdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net For example, studies have evaluated the anti-inflammatory activity of this compound derivatives in in vitro and in vivo models. nih.gov Structure-activity relationship (SAR) studies are crucial in this stage to understand how modifications to the this compound scaffold influence biological activity and pharmacokinetic properties. nih.govnih.gov These studies help identify structural features necessary for potent activity and guide the optimization of lead compounds. nih.gov Pre-clinical investigations also involve assessing the metabolic stability and potential toxicity of this compound analogues to predict their behavior in biological systems and identify promising candidates for further development. nih.gov While many this compound diterpenoids, such as andrographolide and forskolin, have shown promising results in pre-clinical studies, further research is often needed to improve their pharmacokinetic profiles and ensure their safety and efficacy in humans. mdpi.comtjnpr.org

Q & A

Q. How to address low yields of labdanes during extraction?

  • Methodological Answer : Optimize extraction parameters (e.g., Soxhlet vs. maceration, solvent polarity). Bioprospecting rare microbial strains (e.g., actinomycetes) or using elicitors (e.g., jasmonic acid) in plant cell cultures can enhance yields. Consider synthetic biology approaches (heterologous expression of this compound biosynthetic genes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.